molecular formula C10H8BrNO3 B13715031 4-(3-Bromobenzyl)oxazolidine-2,5-dione

4-(3-Bromobenzyl)oxazolidine-2,5-dione

Cat. No.: B13715031
M. Wt: 270.08 g/mol
InChI Key: ARBGGKXPWWGPCV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Bromobenzyl)oxazolidine-2,5-dione typically involves the reaction of 3-bromobenzylamine with oxazolidine-2,5-dione under specific conditions. One common method includes the use of a metal-free domino annulation/Mannich reaction . This reaction involves the cyclization and decarboxylative coupling of 1,2-amino alcohols, formaldehyde, and aryl- or alkylpropiolic acids .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity.

Mechanism of Action

Comparison with Similar Compounds

Properties

Molecular Formula

C10H8BrNO3

Molecular Weight

270.08 g/mol

IUPAC Name

4-[(3-bromophenyl)methyl]-1,3-oxazolidine-2,5-dione

InChI

InChI=1S/C10H8BrNO3/c11-7-3-1-2-6(4-7)5-8-9(13)15-10(14)12-8/h1-4,8H,5H2,(H,12,14)

InChI Key

ARBGGKXPWWGPCV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)CC2C(=O)OC(=O)N2

Origin of Product

United States

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